Overall Yield in Dibenzo-BEDT-TTF Synthesis: Oligomeric Trithione Route vs. Traditional 1,2-Dimercaptobenzene Route
The oligomeric 1,3-dithiolane-2,4,5-trithione route delivers an overall yield of approximately 30% for the dibenzo-fused BEDT-TTF derivative, compared to less than 4% overall yield obtained via the previously reported five-step synthesis starting from 1,2-dimercaptobenzene [1]. This represents a greater than 7-fold improvement in synthetic efficiency, directly attributable to the high-yielding [4+2] cycloaddition key step enabled by the trithione oligomer.
| Evidence Dimension | Overall synthetic yield for dibenzo-BEDT-TTF |
|---|---|
| Target Compound Data | ~30% overall yield (oligomeric trithione route) |
| Comparator Or Baseline | <4% overall yield (traditional 1,2-dimercaptobenzene route, 5 steps) |
| Quantified Difference | Approximately 7.5-fold increase in overall yield (30% vs. <4%) |
| Conditions | [4+2] cycloaddition of oligo(1,3-dithiole-2,4,5-trithione) with 1,3-cyclohexadiene, followed by DDQ aromatization, coupling, and recoupling steps; published in Synthetic Metals 1997. |
Why This Matters
For procurement decisions, the oligomer route transforms a synthetically impractical target (<4% yield) into a viable and scalable preparation, directly reducing time and material costs for research groups developing organic superconducting salts.
- [1] Parakka, J. P.; Kini, A. M.; Williams, J. M. Convenient synthesis of bis(benzo)-fused BEDT-TTF and higher homologues — new electron donor molecules for organic charge transfer salts and ‘molecular rulers’. Synth. Met. 1997, 86, 1805–1806. View Source
